molecular formula C10H15NO B13054513 (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL

Cat. No.: B13054513
M. Wt: 165.23 g/mol
InChI Key: KYOUUIAOUIQRGD-SCZZXKLOSA-N
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Description

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and ammonia or primary amines for reductive amination.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes, where the corresponding ketone is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential use in treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may modulate signaling pathways involved in neurotransmission, making it relevant for drug development targeting conditions such as depression and anxiety disorders .

Drug Development
As a chiral building block, (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL is valuable in synthesizing pharmaceuticals. Its structural features enable the creation of compounds with enhanced efficacy and selectivity for biological targets. Research indicates that derivatives of this compound can serve as modulators of monoamine reuptake, which is crucial for developing treatments for various psychiatric conditions .

Organic Synthesis

Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. Its secondary alcohol and amino functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a useful intermediate in synthesizing more complex molecules.

Chiral Auxiliary
In asymmetric synthesis, this compound can act as a chiral auxiliary. This application is critical for producing enantiomerically pure compounds, which are essential in pharmaceutical development where the activity of enantiomers can differ significantly .

Case Study 1: Neurological Disorders

A study explored the effects of this compound on neurotransmitter modulation. The findings indicated that this compound could potentially enhance synaptic plasticity, thereby offering therapeutic benefits for conditions like Alzheimer's disease .

Case Study 2: Synthesis of Antidepressants

Research focused on synthesizing novel antidepressants using this compound as a precursor. The resulting compounds demonstrated significant monoamine reuptake inhibition, indicating their potential as effective antidepressant agents.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (1R,2R) configuration allows for specific interactions with chiral environments, making it a valuable compound in asymmetric synthesis and chiral resolution processes.

Biological Activity

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL, also known as (1R,2R)-β-amino-α,2-dimethylbenzyl alcohol, is a chiral compound with significant biological activity. Its structure features an amino group and a hydroxyl group attached to a propanol backbone, which contributes to its pharmacological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol
  • CAS Number : 1213513-70-2

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds derived from similar structures have been evaluated for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

CompoundMIC (μg/mL)Activity
Compound 7b0.22 - 0.25Strong antimicrobial
CiprofloxacinVariesStandard control

2. Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. The DPPH assay revealed that certain derivatives exhibit significant radical-scavenging activity, which is crucial for preventing oxidative stress-related diseases. The IC50 values for antioxidant activity were reported to be lower than those of standard antioxidants like ascorbic acid, indicating a strong potential for therapeutic applications in oxidative stress management .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro cytotoxicity tests against various cancer cell lines demonstrated promising results, with some derivatives showing IC50 values in the low micromolar range against colorectal and leukemia cell lines . This suggests that the compound could play a role in cancer therapy.

Cell LineIC50 (μM)Activity
DLD-10.02 - 0.07High cytotoxicity
CCRF-CEM>1Moderate cytotoxicity

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Antimicrobial Action : The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
  • Antioxidant Mechanism : The compound acts by scavenging free radicals and enhancing the body's endogenous antioxidant defenses.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of synthesized derivatives against clinical isolates of Staphylococcus epidermidis. The results indicated a significant reduction in biofilm formation compared to standard treatments .
  • Case Study on Antioxidant Activity :
    • An investigation into the antioxidant properties using both DPPH and ABTS assays showed that specific derivatives had superior antioxidant activity compared to traditional antioxidants, positioning them as potential candidates for further development .
  • Case Study on Anticancer Activity :
    • Research conducted on the cytotoxic effects against leukemia cell lines demonstrated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting their potential use in combination therapies .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m1/s1

InChI Key

KYOUUIAOUIQRGD-SCZZXKLOSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H]([C@@H](C)O)N

Canonical SMILES

CC1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

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